molecular formula C15H22O2 B1160314 beta-Rotunol CAS No. 24405-57-0

beta-Rotunol

Cat. No. B1160314
CAS RN: 24405-57-0
M. Wt: 234.33 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Beta-Rotunol has been approached through various methods, aiming to replicate the natural compound's structure and characteristics. A pivotal study demonstrated the synthesis of Beta- and Alpha-Rotunols, revising the structure of a related metabolite, indicating the complexity and the depth of research required to synthesize these compounds accurately (Murai, Ono, Abiko, & Masamune, 1982). Another approach involved starting from santonin to achieve the synthesis of (+)-Anhydro-beta-rotunol along with diastereomers of 6,11-spirovetivadiene, showcasing the versatility in synthetic methods (Blay et al., 2004).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Murai, Ono, Abiko, and Masamune (1982) describe the synthesis of β- and α-rotunols, revising the structure of a stress metabolite “1-keto-α-cyperone” isolated from tobacco (Murai, Ono, Abiko, & Masamune, 1982).
    • Hiking, Aota, Kuwano, and Takemoto (1971) isolated α-rotunol and β-rotunol from nutgrass, determining their structures through spectral properties and chemical transformations (Hiking, Aota, Kuwano, & Takemoto, 1971).
    • Blay et al. (2004) achieved the synthesis of (+)-anhydro-beta-rotunol and its diastereomers from santonin, outlining the key steps in this process (Blay et al., 2004).
  • Antifungal and Anti-inflammatory Properties :

    • Harris and Dennis (1976) tested the antifungal activity of post-infectional metabolites, including anhydro-β-rotunol, against various potato pathogens. These compounds exhibited significant antifungal activity, although the presence of organic nutrients decreased their effectiveness in some cases (Harris & Dennis, 1976).
    • Chen et al. (2013) isolated compounds, including (+)-anhydro-β-rotunol, from the roots of Solanum erianthum, demonstrating their anti-inflammatory activity in cell-based assays (Chen et al., 2013).

Safety and Hazards

Beta-Rotunol is a controlled substance and not for sale in certain territories . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

Mechanism of Action

properties

IUPAC Name

(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFLKCAWQQMJCA-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Rotunol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the silicon-guided acid-promoted rearrangement in the synthesis of β-rotunol and its derivatives?

A1: This rearrangement, a key step in the synthesis outlined by researchers [], transforms a 1-trimethylsilyl-4,5-epoxyeudesmane derived from santonin into a spiro[4,5]decanediol. This spirocyclic compound serves as a crucial intermediate in the synthesis of various spirovetivane sesquiterpenes, including (+)-anhydro-β-rotunol, (-)-premnaspirodiene, and (-)-hinesene [].

Q2: What insights did the synthesis of β-rotunol derivatives provide about the structure of (-)-agarospirene?

A2: The synthesis of various diastereomers of 6,11-spirovetivadiene, achieved during the pursuit of β-rotunol and its derivatives, was instrumental in revising the structure of (-)-agarospirene []. Initially isolated from Scapania sp., (-)-agarospirene's structure was found to be incorrectly assigned. The synthetic work demonstrated that its structure is, in fact, identical to that of (-)-hinesene [].

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